4-アルコキシフェノール

4-Alkoxyphenols are a class of organic compounds characterized by the presence of an alkoxy group (RO-) attached to a phenolic ring at the 4-position. These molecules exhibit diverse properties depending on the length and nature of the alkyl chain substituent, ranging from linear to branched structures.

Structurally, these compounds consist of a benzene ring with an alcohol moiety (-O-R) attached at the para position (4th carbon atom). The alkoxy group can vary in size, affecting their solubility and reactivity. Commonly used alkyl groups include methyl, ethyl, propyl, butyl, etc., which introduce different functional properties such as hydrophobicity or sterics.

Due to their versatile nature, 4-alkoxyphenols find applications across various industries. In pharmaceuticals, they serve as precursors for drug synthesis and can exhibit anti-inflammatory, antioxidant, and other biological activities. In the agrochemical sector, these compounds are utilized in herbicides, fungicides, and insecticides due to their pesticidal properties. Additionally, 4-alkoxyphenols play a role in the production of adhesives, dyes, and coatings owing to their adhesive and film-forming characteristics.

Overall, 4-alkoxyphenols are valuable intermediates in chemical synthesis with a broad range of practical applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | 93249-62-8 | C8H5F3O3 |

|

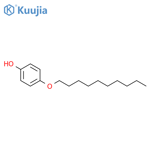

4-(Decyloxy)phenol | 35108-00-0 | C16H26O2 |

|

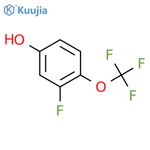

3-Fluoro-4-(trifluoromethoxy)phenol | 177596-38-2 | C7H4F4O2 |

|

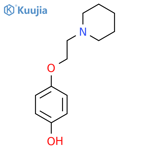

4-(2-(Piperidin-1-YL)ethoxy)phenol | 100238-42-4 | C13H19NO2 |

|

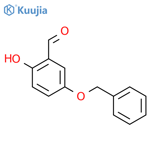

5-(Benzyloxy)-2-hydroxybenzaldehyde | 56979-56-7 | C14H12O3 |

|

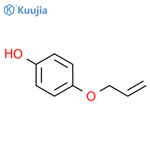

4-(allyloxy)phenol | 6411-34-3 | C9H10O2 |

|

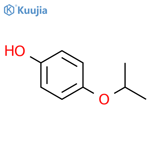

4-Isopropoxyphenol | 7495-77-4 | C9H12O2 |

|

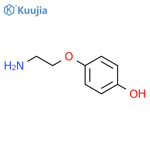

4-(2-Aminoethoxy)phenol | 50634-76-9 | C8H11NO2 |

|

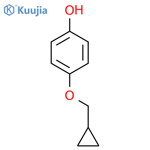

4-(cyclopropylmethoxy)phenol | 63659-24-5 | C10H12O2 |

|

Phenol, 2,3,6-trichloro-4-ethoxy- | 89748-20-9 | C8H7Cl3O2 |

関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

推奨される供給者

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品